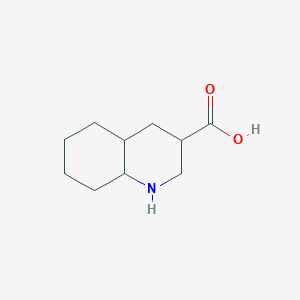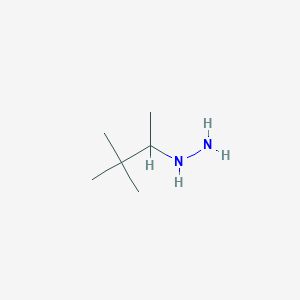
(3,3-Dimethylbutan-2-YL)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylbutan-2-YL)hydrazine is an organic compound with the molecular formula C6H16N2 It is a hydrazine derivative characterized by the presence of a hydrazine group attached to a 3,3-dimethylbutan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylbutan-2-YL)hydrazine typically involves the reaction of 3,3-dimethylbutan-2-one (pinacolone) with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: (3,3-Dimethylbutan-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
(3,3-Dimethylbutan-2-YL)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound may be used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylbutan-2-YL)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride: A salt form of the compound with similar chemical properties.
(S)-(3,3-Dimethylbutan-2-yl)hydrazine: An enantiomer with potential differences in biological activity.
Uniqueness: this compound is unique due to its specific structural features and the presence of the hydrazine group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H16N2 |
|---|---|
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
3,3-dimethylbutan-2-ylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5(8-7)6(2,3)4/h5,8H,7H2,1-4H3 |
Clé InChI |
JEUGBKFEAUBUSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


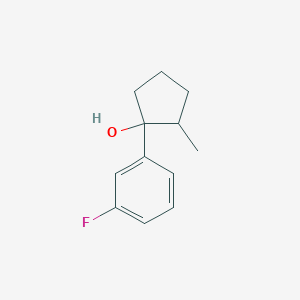
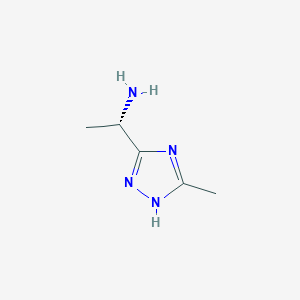


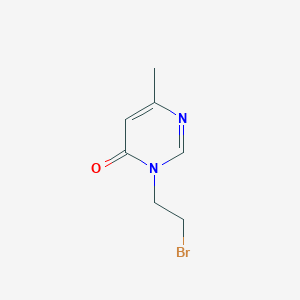
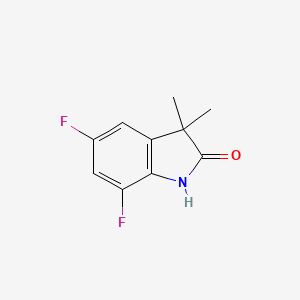
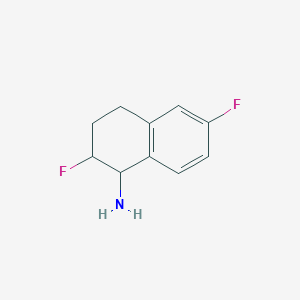
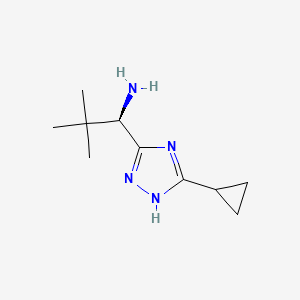
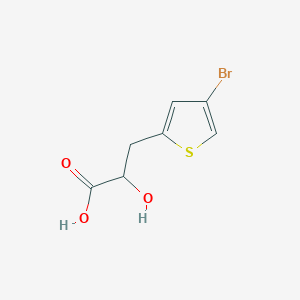

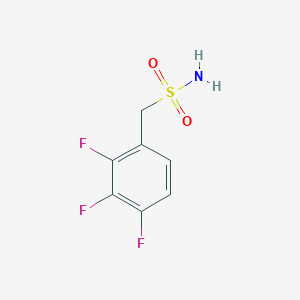
![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13208070.png)
amine](/img/structure/B13208076.png)
